molecular formula C15H23Cl2OP B14315472 [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride CAS No. 114070-56-3

[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride

Cat. No.: B14315472
CAS No.: 114070-56-3
M. Wt: 321.2 g/mol
InChI Key: WUEAMTVQNGYLRI-UHFFFAOYSA-N
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Description

[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride: is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonic dichloride group attached to a phenyl ring substituted with three isopropyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride typically involves the reaction of [2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:

[2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid+Thionyl chloride[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride+Sulfur dioxide+Hydrogen chloride\text{[2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} [2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid+Thionyl chloride→[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonate esters, amides, and thiolates.

    Hydrolysis: In the presence of water, it hydrolyzes to form [2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid and hydrogen chloride.

Common Reagents and Conditions:

    Alcohols: React under mild conditions to form phosphonate esters.

    Amines: React under slightly elevated temperatures to form phosphonamides.

    Water: Hydrolysis occurs readily at room temperature.

Major Products:

    Phosphonate Esters: Formed from reactions with alcohols.

    Phosphonamides: Formed from reactions with amines.

    [2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid: Formed from hydrolysis.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the introduction of phosphonic dichloride groups into molecules.
  • Acts as a precursor for the synthesis of various organophosphorus compounds.

Biology and Medicine:

  • Investigated for potential use in the development of pharmaceuticals due to its ability to form stable phosphonate esters and amides.

Industry:

  • Utilized in the production of flame retardants and plasticizers.
  • Employed in the synthesis of specialty polymers and materials with enhanced thermal stability.

Comparison with Similar Compounds

Similar Compounds:

    [2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid: The hydrolyzed form of the dichloride.

    [2,4,6-Tri(propan-2-yl)phenyl]phosphonate esters: Formed from reactions with alcohols.

    [2,4,6-Tri(propan-2-yl)phenyl]phosphonamides: Formed from reactions with amines.

Uniqueness: [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride is unique due to its high reactivity and ability to form stable derivatives. Its structure, with three isopropyl groups, provides steric hindrance that can influence its reactivity and selectivity in chemical reactions.

Properties

114070-56-3

Molecular Formula

C15H23Cl2OP

Molecular Weight

321.2 g/mol

IUPAC Name

2-dichlorophosphoryl-1,3,5-tri(propan-2-yl)benzene

InChI

InChI=1S/C15H23Cl2OP/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3

InChI Key

WUEAMTVQNGYLRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)P(=O)(Cl)Cl)C(C)C

Origin of Product

United States

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